molecular formula C16H13BrN4O3S B4929599 3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B4929599
M. Wt: 421.3 g/mol
InChI Key: HDVDLDIYCNDVRW-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound with a unique structure that includes a benzimidazole ring, a bromine atom, and a methoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3S/c1-24-13-5-2-8(6-10(13)17)14(22)21-16(25)18-9-3-4-11-12(7-9)20-15(23)19-11/h2-7H,1H3,(H2,19,20,23)(H2,18,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVDLDIYCNDVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the bromine atom: Bromination of the aromatic ring is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzimidazole ring or the bromine atom, potentially yielding dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a candidate for biological assays and drug development.

    Medicine: Its unique structure allows for the exploration of its pharmacological effects, including its interactions with biological targets and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share the benzimidazole core structure and exhibit similar biological activities.

    Bromo-substituted aromatics: Compounds such as 4-bromoaniline and 3-bromophenol have similar bromine substitution patterns and can undergo similar chemical reactions.

    Methoxy-substituted aromatics: Compounds like 4-methoxyaniline and 3-methoxyphenol share the methoxy group and exhibit similar reactivity.

Uniqueness

3-bromo-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

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